4-(2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide
Description
This compound is a triazolopyrimidinone derivative with a thioether linkage and a benzamide moiety. The triazolopyrimidinone core is a heterocyclic scaffold known for its bioactivity, while the thioacetamido-benzamide side chain may enhance binding affinity to biological targets. However, detailed pharmacological data for this specific compound are sparse in publicly accessible literature .
Properties
IUPAC Name |
4-[[2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-2-3-12-8-13(24)20-16-21-22-17(23(12)16)27-9-14(25)19-11-6-4-10(5-7-11)15(18)26/h4-8H,2-3,9H2,1H3,(H2,18,26)(H,19,25)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQQIDDBZITGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. They show versatile biological activities and are present as a central structural component in a number of drug classes.
Mode of Action
Triazole compounds are known to interact with their targets, leading to a variety of biological activities.
Biological Activity
The compound 4-(2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide is a novel triazolo-pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of 4-(2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide typically involves a multi-step process that includes the formation of the triazolo-pyrimidine core followed by functionalization with acetamide and benzamide groups. Recent studies have utilized one-pot multi-component reactions to streamline the synthesis of related triazolo derivatives, which can influence their biological activity .
Antitumor Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that compounds similar to 4-(2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide show promising antiproliferative effects against various cancer cell lines. For instance:
These values suggest that such compounds could be effective alternatives to traditional chemotherapeutic agents like Cisplatin.
Antibacterial Activity
The antibacterial properties of triazolo derivatives have also been explored. Compounds derived from similar structures have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. For example:
These findings indicate the potential for developing new antibacterial agents from this class of compounds.
The mechanisms through which these compounds exert their biological effects are under investigation. Preliminary studies suggest that the antitumor activity may be linked to apoptosis induction and cell cycle arrest in cancer cells. For instance, docking studies are being conducted to identify protein targets and elucidate the pathways involved in tumor cell death .
Case Studies
Several case studies have highlighted the efficacy of triazolo derivatives in preclinical models:
- Antitumor Efficacy : A study demonstrated that a related triazolo compound induced significant apoptosis in breast cancer cell lines through mitochondrial pathways.
- Antibacterial Efficacy : Another investigation showed that a series of triazolo derivatives inhibited bacterial growth effectively in vitro and demonstrated low toxicity in mammalian cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs include:
- Triazolopyrimidinone derivatives (e.g., 7-oxo-5-alkyl-substituted variants).
- Thiazolo[4,5-d]pyrimidine analogs (e.g., compounds synthesized via microwave-assisted methods in ).
- Benzamide-linked heterocycles (e.g., thiophene-pyrimidine hybrids).
Key Structural and Functional Differences:
Research Findings and Data Gaps
Pharmacokinetic and Pharmacodynamic Comparisons:
- Binding Affinity: The triazolopyrimidinone core in the target compound may exhibit stronger hydrogen-bonding interactions compared to thiazolo-pyrimidines due to the triazole nitrogen atoms .
Limitations of Available Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
